molecular formula C12H29NSi2 B1626893 N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine CAS No. 89333-68-6

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine

Cat. No.: B1626893
CAS No.: 89333-68-6
M. Wt: 243.54 g/mol
InChI Key: WPAKSPNQLFRAMN-UHFFFAOYSA-N
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Description

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine, also known as HET-SR, is a chemical compound used in scientific research. It is a silane derivative that has been found to have potential applications in various fields, including biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine involves its ability to bind to specific proteins and modulate their activity. It has been found to interact with several proteins, including HET-s, a protein involved in programmed cell death in fungi. This compound has been found to induce conformational changes in HET-s, leading to its aggregation and subsequent cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects, including its ability to induce cell death in fungi, inhibit the growth of cancer cells, and modulate the immune response. It has also been found to have antioxidant properties and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine in lab experiments is its ability to selectively target specific proteins, making it a valuable tool in the study of protein-protein interactions. However, its use may be limited by its potential toxicity and the need for careful handling and storage.

Future Directions

Future research on N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine may focus on its potential applications in drug delivery systems, nanotechnology, and the development of new therapies for various diseases. It may also be used in the study of protein-protein interactions and the development of new tools for protein engineering. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Scientific Research Applications

N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has been used in various scientific research studies, including those related to protein-protein interactions, drug delivery systems, and nanotechnology. It has been found to have potential applications in the development of new drugs and therapies for various diseases, including cancer and viral infections.

Properties

IUPAC Name

N,N-bis(trimethylsilyl)hex-5-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29NSi2/c1-8-9-10-11-12-13(14(2,3)4)15(5,6)7/h8H,1,9-12H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAKSPNQLFRAMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N(CCCCC=C)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29NSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70518647
Record name N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89333-68-6
Record name N-(Hex-5-en-1-yl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70518647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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